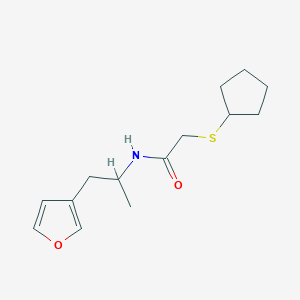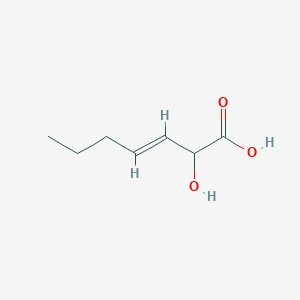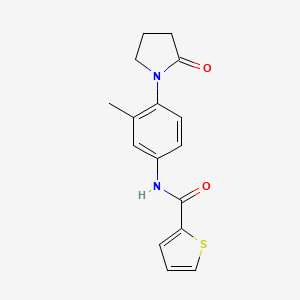![molecular formula C14H15NO2S B2738790 [4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 553639-01-3](/img/structure/B2738790.png)
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antibacterial Activity
Thiazoles, including our compound of interest, exhibit potent antibacterial properties. Researchers have synthesized various 2,4-disubstituted thiazole derivatives and evaluated their efficacy against bacterial strains. These compounds disrupt bacterial cell walls or interfere with essential metabolic pathways, making them promising candidates for novel antibiotics .
Antifungal Potential
The same 2,4-disubstituted thiazoles also demonstrate antifungal activity. They inhibit fungal growth by disrupting cell membranes or interfering with fungal-specific enzymes. Such compounds could contribute to the development of antifungal drugs for combating fungal infections .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. Thiazoles, including our compound, possess anti-inflammatory properties. They modulate immune responses, reduce cytokine production, and inhibit inflammatory pathways. These effects make them interesting targets for anti-inflammatory drug development .
Antitumor Potential
Thiazoles have garnered attention as potential antitumor agents. Our compound may inhibit tumor growth by interfering with cancer cell proliferation, angiogenesis, or metastasis. Researchers continue to explore these mechanisms to develop targeted therapies .
Antitubercular Activity
Tuberculosis remains a global health challenge. Some 2,4-disubstituted thiazoles exhibit promising antitubercular activity. They target Mycobacterium tuberculosis, the causative agent of tuberculosis, by disrupting essential cellular processes .
Antidiabetic Effects
Thiazoles may impact glucose metabolism and insulin sensitivity. Researchers investigate their potential as antidiabetic agents. Our compound could play a role in managing diabetes by modulating insulin signaling pathways .
Antiviral Properties
Viruses pose significant threats to human health. Thiazoles, including our compound, have shown antiviral activity against certain viruses. They may inhibit viral replication or entry into host cells, making them valuable in antiviral drug discovery .
Antioxidant Capacity
Oxidative stress contributes to aging and various diseases. Some 2,4-disubstituted thiazoles exhibit antioxidant properties. They scavenge free radicals, protect cells from damage, and maintain redox balance .
Mechanism of Action
properties
IUPAC Name |
2-[4-(2,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-8-4-5-11(9(2)6-8)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKOPHODEWFSDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

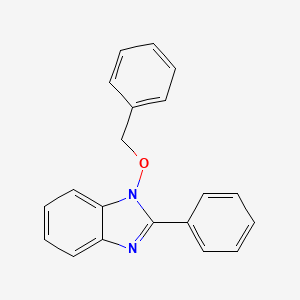


![2-[2-(Carbamoylmethyl)phenyl]acetic acid](/img/structure/B2738711.png)
![1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2738715.png)
![5-chloro-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2738716.png)


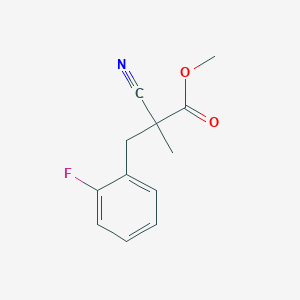
![2,2-diphenyl-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2738722.png)
